![molecular formula C22H22ClN5O4S2 B12076918 N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide CAS No. 4733-58-8](/img/structure/B12076918.png)
N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core, a thiadiazole ring, and various substituents such as butyl, methyl, chloro, and nitro groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-butyl-2-methylphenylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the thiadiazole ring and other substituents. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Industrial methods often employ optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and efficient purification techniques to achieve consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- Benzamide, N-(4-methylphenyl)-
- Benzamide, N-(2-hydroxy-4-nitrophenyl)-
- Benzamide, N-(4-chlorophenyl)-
Uniqueness
The uniqueness of Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other benzamide derivatives.
Propiedades
Número CAS |
4733-58-8 |
|---|---|
Fórmula molecular |
C22H22ClN5O4S2 |
Peso molecular |
520.0 g/mol |
Nombre IUPAC |
N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide |
InChI |
InChI=1S/C22H22ClN5O4S2/c1-3-4-5-14-6-9-17(13(2)10-14)24-19(29)12-33-22-27-26-21(34-22)25-20(30)15-7-8-16(23)18(11-15)28(31)32/h6-11H,3-5,12H2,1-2H3,(H,24,29)(H,25,26,30) |
Clave InChI |
PCDRLLZRBNFGNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

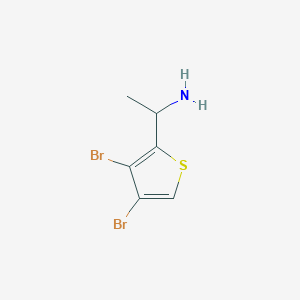
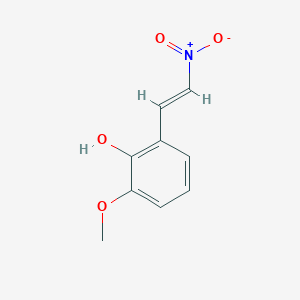

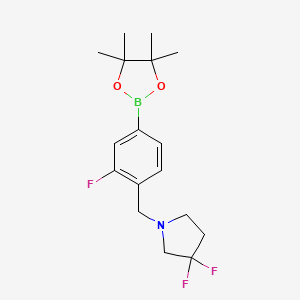

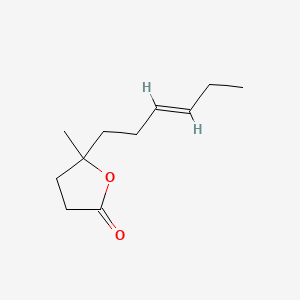
![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)


![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
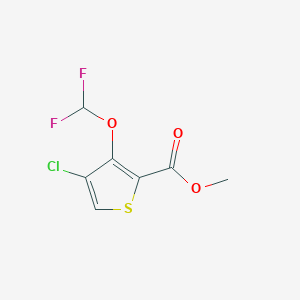
![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
